
(Cyclohexylidenemethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylidenemethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylidenemethyl)boronic acid typically involves the hydroboration of cyclohexylidene derivatives. One common method is the reaction of cyclohexylidene with borane (BH3) in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction proceeds under mild conditions and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylidenemethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or reduced boron species.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(Cyclohexylidenemethyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (Cyclohexylidenemethyl)boronic acid in chemical reactions involves the formation of boron-carbon bonds through various pathways:
Oxidative Addition: In the Suzuki-Miyaura coupling, the boronic acid undergoes oxidative addition with a palladium catalyst, forming a palladium-boron intermediate.
Transmetalation: The intermediate then undergoes transmetalation with an organohalide, transferring the organic group to the palladium center.
Reductive Elimination: Finally, reductive elimination releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
(Cyclohexylidenemethyl)boronic acid can be compared with other boronic acids and boron-containing compounds:
Phenylboronic Acid: Similar in reactivity but with different steric and electronic properties due to the phenyl group.
Vinylboronic Acid: Contains a vinyl group, making it more reactive in certain coupling reactions.
Alkylboronic Acids: Generally less sterically hindered and may have different reactivity profiles
Uniqueness: this compound is unique due to its cyclohexylidene moiety, which imparts specific steric and electronic characteristics that influence its reactivity and applications .
Properties
CAS No. |
57404-78-1 |
|---|---|
Molecular Formula |
C7H13BO2 |
Molecular Weight |
139.99 g/mol |
IUPAC Name |
cyclohexylidenemethylboronic acid |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-7-4-2-1-3-5-7/h6,9-10H,1-5H2 |
InChI Key |
ZODUKHPGIZDKBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C1CCCCC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
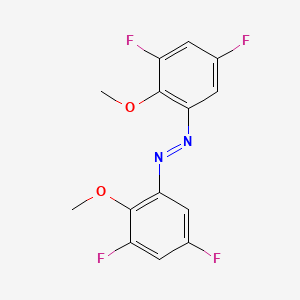
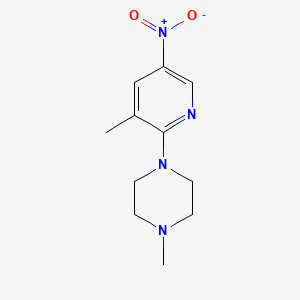
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)

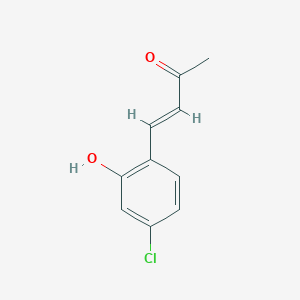
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
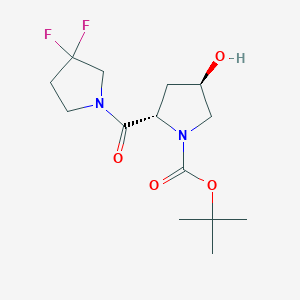

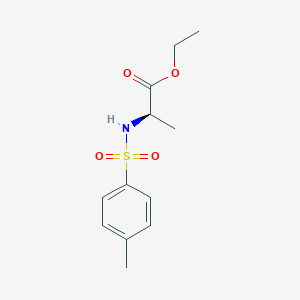
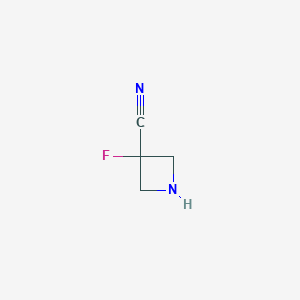
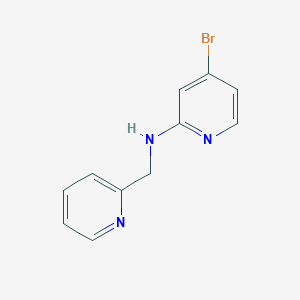

![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
